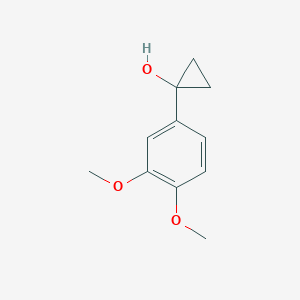
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O3 It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with diazomethane to form the corresponding cyclopropane derivative. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol can be compared with similar compounds such as:
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound has a similar structure but with a propanol group instead of a cyclopropane ring.
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a methoxy group at the 4 position instead of both 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has additional functional groups, making it more complex
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
FURBXSHRMITYKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CC2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


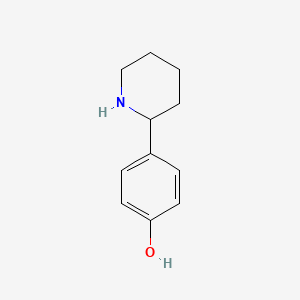
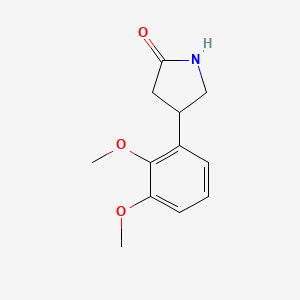
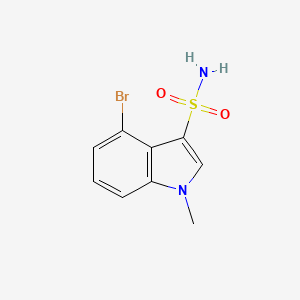
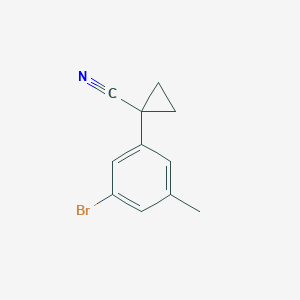



![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
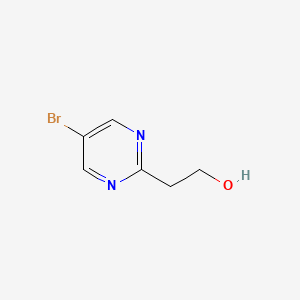
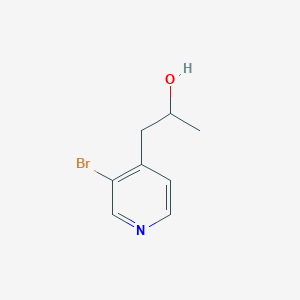
![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)
![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
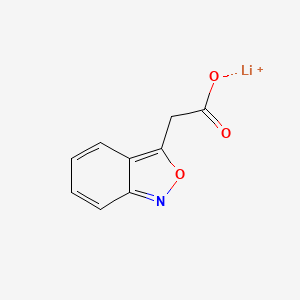
amine](/img/structure/B13589002.png)
